Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate
Description
Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate (CAS: 90473-00-0) is a bicyclic monoterpenoid derivative characterized by a rigid bicyclo[3.1.1]heptane skeleton substituted with hydroxy, trimethyl, and ethyl acetate groups. The compound features an imino linkage (E-configuration) between the bicyclic core and the acetate moiety, contributing to its stereochemical complexity . This compound is primarily used in research and development, with applications speculated in medicinal chemistry due to structural similarities to bioactive terpenoids .
Properties
IUPAC Name |
ethyl 2-[(2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-18-12(16)8-15-11-7-9-6-10(13(9,2)3)14(11,4)17/h9-10,17H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHYGWSRXODAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C1CC2CC(C2(C)C)C1(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate typically involves multiple steps. One common method includes the reaction of 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one with ethyl glycinate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Bicyclic Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels methods used for bicyclic amides (e.g., 10VP91), employing coupling agents like HOBt/EDC to form imino linkages .
- Purification via column chromatography is common across analogs, though yields vary significantly (e.g., 55% for Compound 18 vs. 65% for Compound 23) .
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
- Limited spectral data for the target compound highlight a gap in available literature. In contrast, analogs like Compound 19 show characteristic ester carbonyl (1730 cm⁻¹) and hydroxyl (3450 cm⁻¹) IR peaks .
- Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate exhibits distinct NMR shifts for the ethoxy group (δ 4.15) and phenolic proton (δ 12.50), providing a benchmark for ester-containing analogs .
Biological Activity
Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate is a complex organic compound with a unique bicyclic structure that may exhibit significant biological activities. This article explores its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol. Its structure includes an ethyl acetate group linked to a bicyclo[3.1.1]heptane framework with hydroxyl and amino functional groups. These features contribute to its reactivity and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO3 |
| Molecular Weight | 253.34 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
| Flash Point | Not specified |
Antitumor Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit antitumor activities. For instance, palladium complexes with terpene derivatives have shown promising results against various cancer cell lines, including pulmonary adenocarcinoma and neuroblastoma . The specific mechanisms through which these compounds exert their effects remain an active area of research.
Understanding the interaction mechanisms of this compound is crucial for elucidating its biological activity:
- Reactivity : The presence of the amino and hydroxyl groups suggests potential for hydrogen bonding and nucleophilic interactions.
- Stereochemistry : The stereochemical configuration may influence binding affinity to biological targets.
Study on Structural Analogues
A comparative study involving structurally related compounds highlighted the unique biological profiles of bicyclic amines like this compound:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | Fragrance synthesis | Lacks amino group |
| (S)-(+)-Camphor | Analgesic properties | Naturally occurring |
| 3-Pinanone | Precursor in organic synthesis | Simple ketone |
This table illustrates how the functional groups and stereochemistry contribute to varying biological activities among related compounds.
Research Findings
Research has shown that the biological activity of this compound may be enhanced through structural modifications or by forming derivatives that retain the bicyclic core while altering substituents for improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
